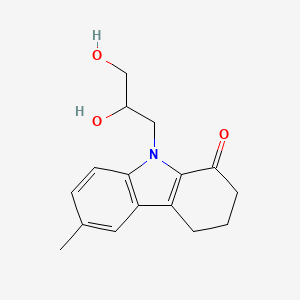
9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one
描述
9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with a dihydroxypropyl group and a methyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
属性
IUPAC Name |
9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-5-6-14-13(7-10)12-3-2-4-15(20)16(12)17(14)8-11(19)9-18/h5-7,11,18-19H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPJGUUNRWULQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the carbazole core, followed by the introduction of the dihydroxypropyl group through a series of nucleophilic substitution reactions. The methyl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze specific steps in the synthesis, thereby enhancing the efficiency and selectivity of the process .
化学反应分析
Types of Reactions
9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one undergoes various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbazole core can be reduced to form dihydrocarbazole derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydrocarbazole derivatives, and various substituted ethers and esters, depending on the specific reaction conditions and reagents used .
科学研究应用
9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxypropyl group allows the compound to form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The carbazole core can interact with hydrophobic pockets in proteins, affecting their conformation and function .
相似化合物的比较
Similar Compounds
9-(2,3-Dihydroxypropyl)-adenine: Similar in structure but with an adenine core instead of a carbazole core.
N-(2,3-Dihydroxypropyl)arylamides: These compounds have a similar dihydroxypropyl group but differ in the core structure.
Uniqueness
The uniqueness of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one lies in its carbazole core, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


